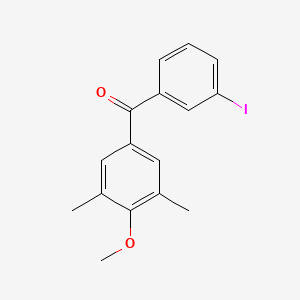
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is a chemical compound with the molecular formula C16H15IO2 . It has a molecular weight of 366.2 . The compound appears as a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is (3-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone . The InChI code for this compound is 1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is a white solid . It has a molecular weight of 366.2 .Applications De Recherche Scientifique
Photophysical Behavior and Fluorogenic Applications
- Photophysical Characterization: Research on DFHBI derivatives, related to 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, illuminates their application in imaging RNA through the Spinach aptamer. These molecules exhibit fluorescence properties that are sensitive to solvent interactions and pH levels, indicating potential for specialized imaging applications in scientific research (Santra et al., 2019).
Applications in Organic Synthesis
- Cross-Coupling Reactions: A study demonstrates the use of sterically hindered aryl boronates, closely related to 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, in Suzuki cross-coupling reactions. This has implications for synthesizing biaryls, which are crucial in organic chemistry and drug development (Chaumeil et al., 2000).
Cancer Treatment and Photodynamic Therapy
- Photodynamic Therapy Applications: The synthesis and characterization of new zinc phthalocyanine derivatives, related to 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, demonstrate potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, which is essential for Type II photosensitizers used in cancer therapy (Pişkin et al., 2020).
Other Notable Applications
- Aromatic Nucleophilic Substitution Research: Studies on the aromatic nucleophilic substitution of related compounds offer insights into reaction mechanisms that are fundamental to organic chemistry (HasegawaYoshinori, 1983).
Propriétés
IUPAC Name |
(3-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJMNOHUHFRTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
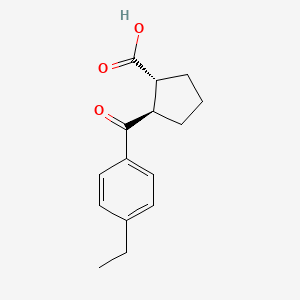
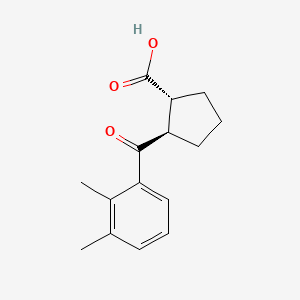
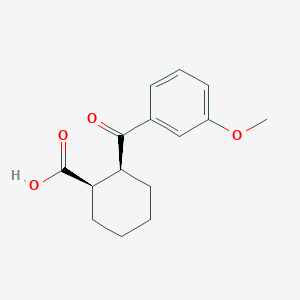
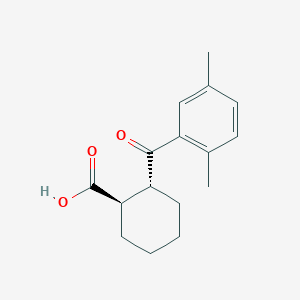
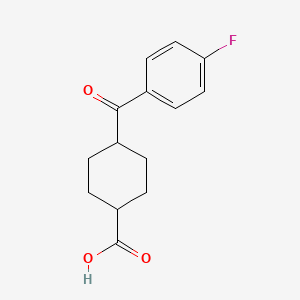
![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)
![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)